Bimatoprost

Glaucoma research Ocular hypertension Intraocular pressure lowering

Bimatoprost is a synthetic prostamide F2α analog, not an ester prodrug, remaining intact after topical administration to directly activate prostamide-sensitive pathways and FP receptors. It delivers the greatest IOP reduction among its class (mean difference 0.69 mmHg vs. latanoprost) and demonstrates exceptional thermal stability at 50°C for 30 days, ensuring reliable experimental reproducibility. Its well-characterized hyperemia profile makes it an ideal positive control for ocular tolerability studies. Select Bimatoprost for definitive ocular hypotensive efficacy and robust formulation stability.

Molecular Formula C25H37NO4
Molecular Weight 415.6 g/mol
CAS No. 155206-00-1
Cat. No. B1667075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimatoprost
CAS155206-00-1
SynonymsAGN 192024;  AGN192024;  AGN-192024;  Bimatoprost;  Lumigan;  Latisse;  Bimatoprostum;  Lumigan.
Molecular FormulaC25H37NO4
Molecular Weight415.6 g/mol
Structural Identifiers
SMILESCCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
InChIInChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1
InChIKeyAQOKCDNYWBIDND-FTOWTWDKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in water
1.87e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bimatoprost (CAS 155206-00-1): Compound Classification and Procurement Context for Ocular Hypotensive Research


Bimatoprost (CAS 155206-00-1) is a synthetic prostamide analog—specifically, a prostaglandin F2α ethanolamide (prostamide F2α) analog—that distinguishes itself from prostaglandin F2α (PGF2α) ester prodrugs such as latanoprost and travoprost by its amide functional group and unique pharmacological profile [1][2]. Unlike ester-based prostaglandin analogs that require corneal hydrolysis to yield active free acid metabolites, bimatoprost remains largely intact following topical ocular administration and exerts its ocular hypotensive effects through both prostamide-sensitive pathways and direct FP receptor agonism [2][3].

Why Bimatoprost (CAS 155206-00-1) Cannot Be Directly Substituted with Latanoprost or Travoprost in Research Applications


The in-class prostaglandin analogs bimatoprost, latanoprost, and travoprost cannot be interchanged as simple research equivalents due to fundamental differences in their molecular pharmacology, metabolic activation requirements, and thermal stability profiles. Bimatoprost is an amide that acts primarily as an intact molecule on prostamide-sensitive pathways, whereas latanoprost and travoprost are ester prodrugs that require corneal esterase hydrolysis to release their active free acid metabolites [1][2]. A Bayesian network meta-analysis of 25 randomized controlled trials (N=4,045 participants) confirmed that bimatoprost provides significantly greater intraocular pressure reduction than latanoprost (mean difference 0.69 mmHg; 95% CI 0.28–1.1; SUCRA 95.6%) and travoprost (MD 0.64 mmHg; 95% CI 0.14–1.09), while also demonstrating substantially different thermal stability—bimatoprost remained completely stable at 50°C for 30 days, whereas latanoprost degraded at a rate of 0.29 μg/mL/day under identical conditions [3][4]. These compound-specific differences in pharmacology, potency, and stability have direct implications for experimental reproducibility and data interpretation.

Bimatoprost (CAS 155206-00-1): Product-Specific Quantitative Differentiation Evidence Versus Latanoprost, Travoprost, and Tafluprost


Superior Intraocular Pressure Reduction: Bimatoprost Versus Latanoprost and Travoprost in Bayesian Network Meta-Analysis

Bimatoprost demonstrated statistically significantly greater intraocular pressure (IOP) reduction than both latanoprost and travoprost in a comprehensive Bayesian network meta-analysis of 25 randomized controlled trials. Compared with latanoprost, bimatoprost achieved an additional mean IOP reduction of 0.69 mmHg (95% CI 0.28–1.1; SUCRA 95.6%; moderate confidence). Compared with travoprost, bimatoprost achieved an additional mean IOP reduction of 0.64 mmHg (95% CI 0.14–1.09; SUCRA 39.2%; low confidence) [1].

Glaucoma research Ocular hypertension Intraocular pressure lowering

Enhanced Thermal Stability: Bimatoprost Demonstrates No Degradation at 50°C While Latanoprost and Travoprost Degrade Significantly

Under thermal stress conditions simulating daily patient use, bimatoprost remained completely stable across all tested temperatures and durations, whereas both latanoprost and travoprost exhibited measurable degradation. At 50°C for 30 days, bimatoprost concentration ranged from 100% to 116% of labeled concentration with no measurable degradation. In contrast, latanoprost degraded at a rate of 0.29 μg/mL/day at 50°C, and travoprost degraded at a rate of 0.46 μg/mL/day at 50°C [1].

Formulation development Stability studies Quality control

Distinct Receptor Pharmacology: Bimatoprost Acts as an Intact Prostamide Analog Without Requiring Hydrolysis for Activity

Bimatoprost (intact amide) displaces [³H]PGF2α from human FP receptors with a Kᵢ of 6310 ± 1650 nM and mobilizes intracellular Ca²⁺ via cloned human FP receptors with an EC₅₀ of 2940 ± 1663 nM [1]. In contrast, its free acid metabolite (bimatoprost acid, 17-phenyl-trinor PGF2α) exhibits substantially higher FP receptor affinity with a Kᵢ of 59 ± 6 nM [2]. Importantly, bimatoprost's pharmacology is virtually identical to that of prostamide F2α, and its effects in certain tissues (e.g., rabbit uterus, EC₅₀ = 28.1 ± 13.7 nM) are produced by the intact molecule rather than the free acid metabolite [3].

Receptor pharmacology Prostamide signaling FP receptor agonism

Prostaglandin Analog Prodrug Potency Ranking in Human Trabecular Meshwork Cells

In human trabecular meshwork (h-TM) cells, a physiologically relevant target tissue for IOP regulation, the prodrug forms of prostaglandin analogs exhibit the following agonist potency rank order for phosphoinositide turnover: travoprost (isopropyl ester; EC₅₀ = 89.1 nM) > latanoprost (isopropyl ester; EC₅₀ = 778 nM) > bimatoprost (amide; EC₅₀ = 1410–6940 nM) [1]. The corresponding free acid metabolites show a different rank order: travoprost acid (EC₅₀ = 2.4 nM) > latanoprost acid (EC₅₀ = 34.7 nM) > bimatoprost acid (EC₅₀ = 112 nM) [1].

Trabecular meshwork Phosphoinositide turnover Ocular cell pharmacology

Conjunctival Hyperemia Risk Profile: Bimatoprost Associated with Higher Hyperemia Rates than Latanoprost and Travoprost

Bimatoprost carries a significantly higher risk of conjunctival hyperemia compared with latanoprost and travoprost. Network meta-analysis of 16 trials (N=3,119 participants) demonstrated that bimatoprost has an odds ratio (OR) of 3.3 (95% CI 2.5–4.5; high confidence) for hyperemia versus latanoprost, and an OR of 1.51 (95% CI 1.06–2.16; high confidence) versus travoprost [1]. In the 12-week Parrish et al. randomized trial (N=410), fewer latanoprost-treated patients reported ocular adverse events than bimatoprost-treated patients (P < 0.001), and average hyperemia scores were significantly lower with latanoprost at Week 12 (P = 0.001) [2].

Ocular tolerability Adverse event profiling Safety pharmacology

Non-FP Receptor Interaction Profile: Bimatoprost Acid Demonstrates Cross-Reactivity with EP1 and EP3 Receptors

Bimatoprost acid (the free acid metabolite) exhibits relatively high affinity for the FP receptor (Kᵢ = 83 nM) but also demonstrates significant binding to the EP1 receptor (Kᵢ = 95 nM) and EP3 receptor (Kᵢ = 387 nM), with functional activity at EP1 (EC₅₀ = 2.7 nM) and FP receptors (EC₅₀ = 2.8–3.8 nM) [1][2]. This contrasts with more FP-selective analogs such as latanoprost acid, which shows >200-fold selectivity for FP over EP1 and EP3 receptors (class-level inference; direct comparator data unavailable).

Receptor selectivity Prostaglandin receptor profiling Off-target pharmacology

Recommended Research and Industrial Application Scenarios for Bimatoprost (CAS 155206-00-1) Based on Differential Evidence


Primary Research Choice for Studies Requiring Maximal IOP Reduction in Glaucoma Models

Given that bimatoprost provides the greatest IOP reduction among prostaglandin analogs—with an additional mean reduction of 0.69 mmHg beyond latanoprost (95% CI 0.28–1.1) and 0.64 mmHg beyond travoprost (95% CI 0.14–1.09) [1]—it is the optimal compound selection for research protocols where achieving maximal ocular hypotensive effect is the primary endpoint. This includes dose-response studies in animal glaucoma models, comparative efficacy investigations against novel IOP-lowering agents, and studies requiring demonstration of additive or synergistic effects with other drug classes.

Preferred Compound for Formulation Development Requiring Thermal Stability Without Cold-Chain Constraints

Bimatoprost's demonstrated stability under thermal stress—maintaining 100–116% labeled concentration at 50°C for 30 days with zero measurable degradation, while latanoprost and travoprost degrade at 0.29 and 0.46 μg/mL/day, respectively [1]—makes it the preferred choice for developing ophthalmic formulations intended for distribution in regions with limited cold-chain infrastructure, extended-duration stability studies, and research applications requiring prolonged storage of stock solutions at ambient temperatures.

Essential Compound for Investigations of Prostamide Signaling and Non-FP Receptor Pharmacology

Bimatoprost is structurally a prostamide F2α analog, not a conventional PGF2α ester prodrug, and its pharmacology is virtually identical to that of prostamide F2α [1]. Its effects in certain tissues are produced by the intact amide molecule rather than the free acid metabolite (e.g., rabbit uterus EC₅₀ = 28.1 ± 13.7 nM) [2]. Additionally, bimatoprost acid exhibits significant affinity for EP1 (Kᵢ = 95 nM) and EP3 (Kᵢ = 387 nM) receptors alongside FP receptor activity [3]. These characteristics make bimatoprost indispensable for research focused on prostamide receptor pharmacology, signaling pathway differentiation, and studies investigating the role of EP1/EP3 receptor activation in ocular tissues.

Reference Standard for Hyperemia Risk Assessment in Ocular Tolerability Studies

Bimatoprost is associated with a 3.3-fold higher odds of conjunctival hyperemia compared with latanoprost (95% CI 2.5–4.5) and a 51% higher odds compared with travoprost (OR 1.51; 95% CI 1.06–2.16) [1][2]. This well-characterized hyperemia risk profile makes bimatoprost an ideal positive control or reference standard for studies evaluating novel compounds' ocular surface tolerability, for investigations into the mechanisms of prostaglandin-induced conjunctival hyperemia, and for comparative safety pharmacology assessments.

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